molecular formula C5H3ClINO B13699834 4-Chloro-3-iodopyridin-2-ol

4-Chloro-3-iodopyridin-2-ol

Cat. No.: B13699834
M. Wt: 255.44 g/mol
InChI Key: PLLSYRBSJINNID-UHFFFAOYSA-N
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Description

4-Chloro-3-iodopyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both chlorine and iodine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodopyridin-2-ol typically involves halogenation reactions where iodine and chlorine are introduced to the pyridine ring. One common method involves the iodination of 4-chloropyridin-2-ol using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodopyridin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated or carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-iodopyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and iodine atoms at distinct positions allows for unique reactivity and interactions compared to other similar compounds . This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H3ClINO

Molecular Weight

255.44 g/mol

IUPAC Name

4-chloro-3-iodo-1H-pyridin-2-one

InChI

InChI=1S/C5H3ClINO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9)

InChI Key

PLLSYRBSJINNID-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1Cl)I

Origin of Product

United States

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